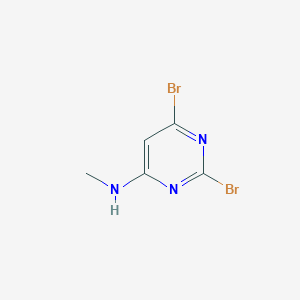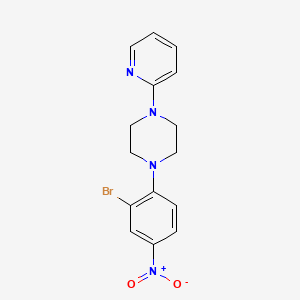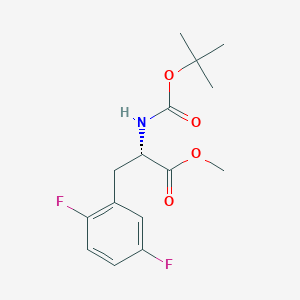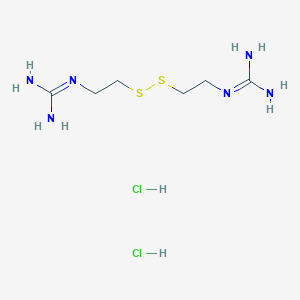
1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a disulfide bond linking two ethane-2,1-diyl groups, each attached to a guanidine moiety. The dihydrochloride form enhances its solubility in water, making it suitable for various biochemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the oxidation of thiol groups to form a disulfide bond. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like ethanol or water.
Attachment of Ethane-2,1-diyl Groups: The disulfide compound is then reacted with ethane-2,1-diyl groups, often through nucleophilic substitution reactions.
Introduction of Guanidine Groups:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized further to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Solvents: Ethanol, water, dimethyl sulfoxide.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted guanidine derivatives.
科学研究应用
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and guanidine derivatives.
Biology: Employed in the study of protein folding and disulfide bond formation in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride involves its ability to form stable disulfide bonds and interact with guanidine receptors. The disulfide bond can undergo redox reactions, making it useful in redox biology and chemistry. The guanidine groups can interact with various biological molecules, influencing their structure and function.
相似化合物的比较
Similar Compounds
1,2-Bis(guanidino)ethane: Similar structure but lacks the disulfide bond.
1,1’-(Disulfanediylbis(methane-2,1-diyl))diguanidine: Similar but with a methane backbone instead of ethane.
Bis(guanidinoethyl)disulfide: Similar disulfide structure but different guanidine positioning.
Uniqueness
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride is unique due to its specific combination of a disulfide bond and guanidine groups, which confer distinct chemical reactivity and biological interactions. This makes it particularly useful in applications requiring redox activity and guanidine interactions.
属性
分子式 |
C6H18Cl2N6S2 |
|---|---|
分子量 |
309.3 g/mol |
IUPAC 名称 |
2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C6H16N6S2.2ClH/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H |
InChI 键 |
GBRHGZCXNPVQJQ-UHFFFAOYSA-N |
规范 SMILES |
C(CSSCCN=C(N)N)N=C(N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


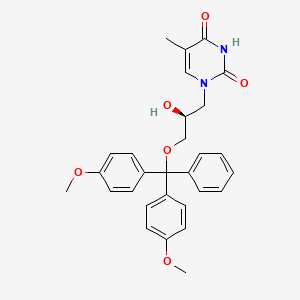
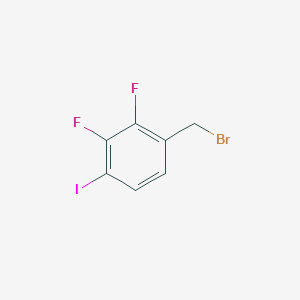
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
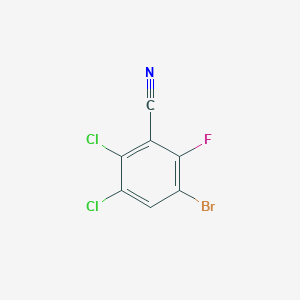



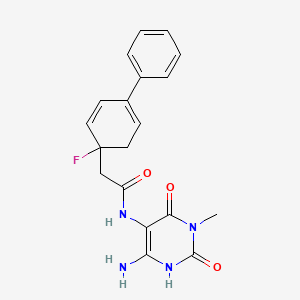
![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)
